molecular formula C19H15ClN6OS B2424353 N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886942-50-3

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2424353
CAS No.: 886942-50-3
M. Wt: 410.88
InChI Key: VGTGOTFWNSYXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Stability

Research conducted by Jenepha Mary, Pradhan, and James (2022) on a similar antiviral molecule, characterized through vibrational spectroscopy (Raman and Fourier transform infrared spectroscopy), emphasizes the importance of such compounds in understanding molecular vibrations and stability. The study, using density functional theory, explored the geometric equilibrium and intra-molecular hydrogen bonding, revealing insights into the stereo-electronic interactions that lead to molecular stability. This research contributes to the broader understanding of how such complex molecules can be stabilized and their vibrational signatures identified, which is crucial for the development of new materials and drugs (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Synthesis and Antimicrobial Screening

Another study by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlights the synthesis and structural elucidation of such compounds. These derivatives were screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing the pharmaceutical relevance of these compounds in developing new antimicrobial agents. The synthesis process and the biological activity screening illustrate the potential of such molecules in the pharmaceutical industry, especially for creating drugs with a broad spectrum of activity against various pathogens (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Heterocyclic Compounds Synthesis

Research by Samii, Ashmawy, and Mellor (1987) on the sulphenylation of unsaturated amides leading to heterocycles, including pyridin-2(1H)-ones, sheds light on new synthetic pathways that utilize the structural framework similar to the subject compound. This study demonstrates the versatility of these molecules in synthesizing diverse heterocyclic compounds, which are foundational structures in many therapeutic agents and materials. The ability to generate various cyclic products from unsaturated amides and carboxamides opens new avenues for chemical synthesis and drug development (Z. K. M. A. E. Samii, M. I. Ashmawy, J. M. Mellor, 1987).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-5-7-16(8-6-15)22-17(27)13-28-19-24-23-18(14-4-3-9-21-12-14)26(19)25-10-1-2-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTGOTFWNSYXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.